N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a pyrrolo[2,3-b]pyridine moiety linked to a benzo[d]thiazole-2-carboxamide group via a propyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of this compound are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent FGFR inhibitory activity . The inhibition of FGFRs leads to changes in the cellular processes regulated by these receptors, including cell proliferation and migration .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. One of the key pathways is the RAS–MEK–ERK pathway, which regulates organ development, cell proliferation, and migration . Another affected pathway is the WNT/β-catenin signaling pathway . The compound’s action leads to the downregulation of this pathway, resulting in cell cycle arrest .
Pharmacokinetics
The compound exhibits good bioavailability, which is beneficial for its efficacy . .
Result of Action
The result of the compound’s action is the inhibition of tumor growth. It has been shown to significantly inhibit tumor growth in xenografts of colorectal cancer in vivo . Furthermore, it induces cell cycle arrest in G2/M and S phases .
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide has been found to have potent activities against FGFR1, 2, and 3 . This compound interacts with these receptors, inhibiting their activity and thereby affecting various biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to fibroblast growth factor receptors (FGFRs), leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Linking the Propyl Chain: The pyrrolo[2,3-b]pyridine core is then functionalized with a propyl chain using alkylation reactions.
Formation of the Benzo[d]thiazole-2-carboxamide Moiety: This involves the reaction of the propyl-functionalized pyrrolo[2,3-b]pyridine with benzo[d]thiazole-2-carboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Benzo[d]thiazole Derivatives: Compounds with the benzo[d]thiazole moiety also show comparable therapeutic potential.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide is unique due to its combined structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(18-21-14-6-1-2-7-15(14)24-18)20-10-4-11-22-12-8-13-5-3-9-19-16(13)22/h1-3,5-9,12H,4,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUZEVGIENPTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.